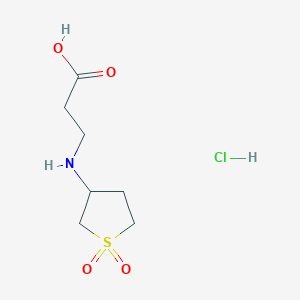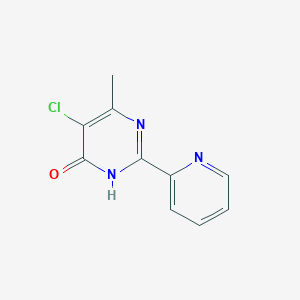
5-氯-6-甲基-2-(2-吡啶基)嘧啶-4-醇
描述
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agricultural chemistry. The presence of chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to this molecule.
科学研究应用
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agricultural Chemistry: It is studied for its fungicidal and herbicidal properties, making it a candidate for crop protection agents.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloro-6-methylpyrimidine and 2-pyridylboronic acid.
Suzuki Coupling Reaction: The 2,4-dichloro-6-methylpyrimidine undergoes a Suzuki coupling reaction with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production.
化学反应分析
Types of Reactions
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol: undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group on the pyrimidine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The pyridine ring can undergo reduction to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted-6-methyl-2-(2-pyridyl)pyrimidin-4-ol derivatives.
Oxidation Reactions: Formation of 5-chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-one.
Reduction Reactions: Formation of 5-chloro-6-methyl-2-(2-dihydropyridyl)pyrimidin-4-ol.
作用机制
The mechanism of action of 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and pyridyl groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-Methyl-2-(2-pyridyl)pyrimidin-4-ol: Lacks the chlorine substituent.
5-Chloro-2-(2-pyridyl)pyrimidin-4-ol: Lacks the methyl group.
Uniqueness
- The presence of both chlorine and methyl groups on the pyrimidine ring, along with the pyridyl substituent, imparts unique chemical properties to 5-Chloro-6-methyl-2-(2-pyridyl)pyrimidin-4-ol . These structural features contribute to its distinct reactivity and potential applications in various fields.
属性
IUPAC Name |
5-chloro-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQCKFYDDABJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369401 | |
| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286430-67-9 | |
| Record name | 5-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


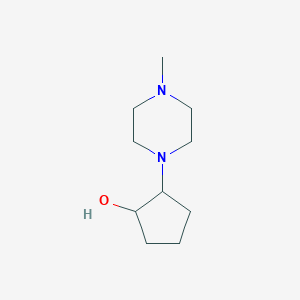
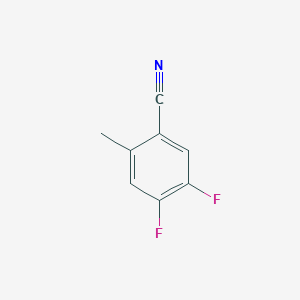
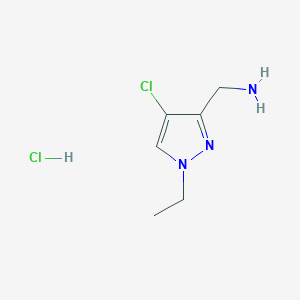
![5-{[4-(trifluoromethyl)phenyl]methyl}-2H-1,2,3,4-tetrazole](/img/structure/B1418052.png)
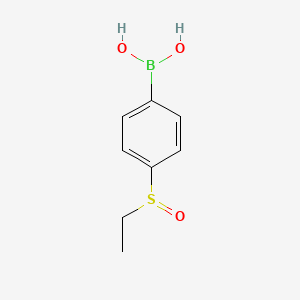
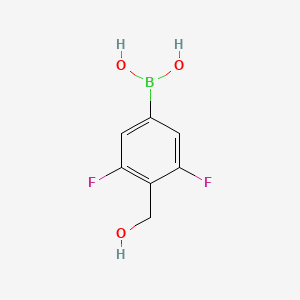
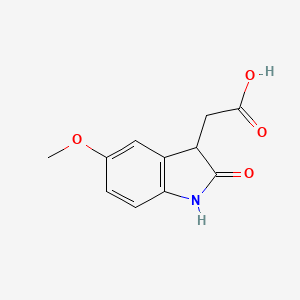
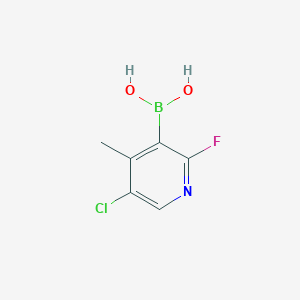
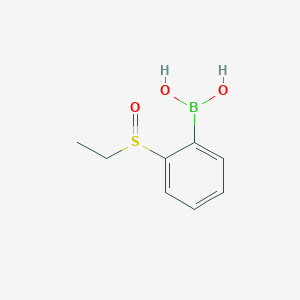
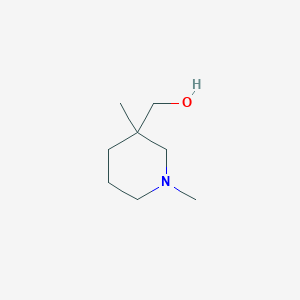
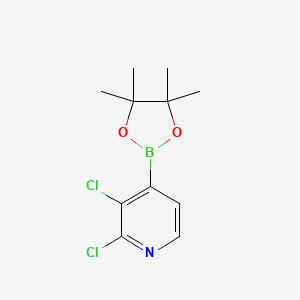
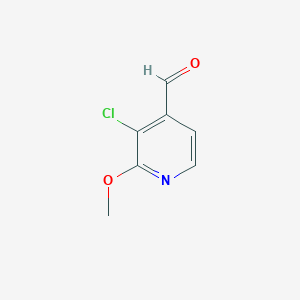
![[(2-Methylquinolin-4-yl)methyl]amine hydrochloride](/img/structure/B1418065.png)
